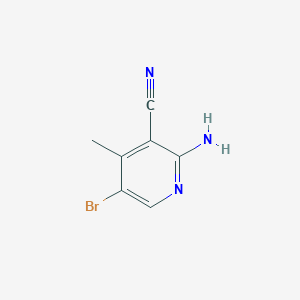

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile involves multi-step processes including Michael addition, cyclization, and substitution reactions. For example, compounds with similar structures have been synthesized through tandem Michael addition/imino-nitrile cyclization, demonstrating the compound's synthetic accessibility and the versatility of pyridine derivatives in organic synthesis (Dong et al., 2010).

Molecular Structure Analysis

The molecular structure of related pyridine derivatives is often confirmed through various spectroscopic methods, including MS, IR, CHN, and 1H NMR, alongside X-ray diffraction for crystal structure analysis. These techniques provide detailed insights into the compound's molecular framework and confirm the success of synthetic strategies (Dong et al., 2010).

Chemical Reactions and Properties

Pyridine derivatives participate in diverse chemical reactions, leading to a variety of compounds with potential biological and pharmacological activities. For instance, the reaction of similar compounds with benzylidenemalononitrile, followed by treatments with various reagents, produces oxopyrazolinylpyridines and related pyridopyrimidines, demonstrating the chemical versatility of these pyridine derivatives (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic synthesis. The crystalline structures, analyzed through X-ray diffraction, reveal interactions like hydrogen bonding and π-π stacking, influencing the compound's physical properties and stability (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various chemical environments. Studies on pyridine derivatives highlight their potential in catalysis, synthetic chemistry, and as precursors for further chemical modifications (Koutentis et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile serves as a valuable intermediate in chemical synthesis. For instance, a range of 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles were synthesized through Tandem Michael addition/imino-nitrile cyclization, demonstrating its role in complex chemical reactions and structural diversity. The precise structures of these compounds were established using various spectral data, underlining the chemical's significance in synthesizing structurally intricate molecules (Dong et al., 2010).

Antimicrobial Properties

Derivatives of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile have been explored for their antimicrobial properties. A study synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives from this compound and tested them against various aerobic and anaerobic bacteria. The findings highlighted potent antimicrobial activity, with minimal inhibitory concentration values ranging notably, indicating the compound's potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Electrocatalytic Applications

The compound also finds applications in electrocatalytic processes. A study demonstrated the use of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile in an electrocatalytic multicomponent chain transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile. This process yielded 2-amino-5-oxo-4,5-dihydropyrano[3,2- c ]chromene-3-carbonitrile derivatives efficiently under neutral and mild conditions, showcasing the compound's role in facilitating electrocatalytic reactions (Vafajoo et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSKAISFGNZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462293 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

CAS RN |

180994-87-0 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)